![molecular formula C13H19NO5S B2692411 3-(benzo[d][1,3]dioxol-5-yloxy)-N-propylpropane-1-sulfonamide CAS No. 946285-82-1](/img/structure/B2692411.png)
3-(benzo[d][1,3]dioxol-5-yloxy)-N-propylpropane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(benzo[d][1,3]dioxol-5-yloxy)-N-propylpropane-1-sulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by the presence of a sulfonamide functional group (SO2NH2). They are widely used in medicine, particularly as antibiotics .
Molecular Structure Analysis
The molecular structure of this compound would include a benzodioxole ring (a benzene ring fused to a 1,3-dioxole ring), a propyl chain, and a sulfonamide group. The benzodioxole ring is a common motif in organic chemistry and is found in many natural products .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, sulfonamides in general are known to participate in a variety of chemical reactions. For example, they can undergo hydrolysis, oxidation, and reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the presence of polar or nonpolar groups, and the presence of any functional groups .Scientific Research Applications
Sulfonamide Inhibitors and Therapeutic Applications
Sulfonamide compounds are a notable class of synthetic bacteriostatic antibiotics utilized for treating bacterial infections, as well as in various other medical applications including diuretics, carbonic anhydrase inhibitors, and antiepileptics. Their applications have expanded into the realms of antiviral therapies, particularly as HIV protease inhibitors, anticancer agents, and Alzheimer’s disease drugs, showcasing their versatile therapeutic potential (Gulcin & Taslimi, 2018). Furthermore, sulfonamides have demonstrated efficacy in targeting various enzymes and receptors such as tyrosine kinase, histone deacetylase 6, and protein tyrosine phosphatase 1B, underscoring their critical role in drug discovery and development.
Antioxidant Capacity and Environmental Impact
The presence of sulfonamides in the environment and their potential effects on human health have been a subject of extensive research. These compounds, widely used in healthcare and veterinary medicine, can contribute to antimicrobial resistance and pose risks to ecosystems and human health due to their persistence and bioaccumulation potential (Baran et al., 2011). Additionally, sulfonamides have been investigated for their antioxidant properties, offering insights into their applications beyond antimicrobial activity and highlighting the importance of understanding their transformation products and ecotoxicity in environmental and water treatment processes (Li et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yloxy)-N-propylpropane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5S/c1-2-6-14-20(15,16)8-3-7-17-11-4-5-12-13(9-11)19-10-18-12/h4-5,9,14H,2-3,6-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPSSRHUOBFCLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)CCCOC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzo[d][1,3]dioxol-5-yloxy)-N-propylpropane-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



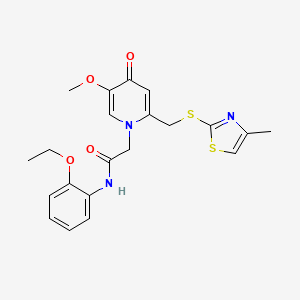

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride](/img/structure/B2692335.png)
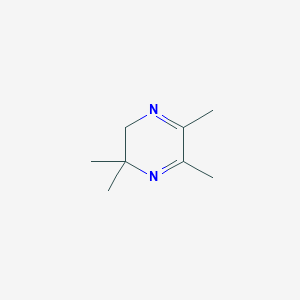
![2,6-Difluoro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2692337.png)
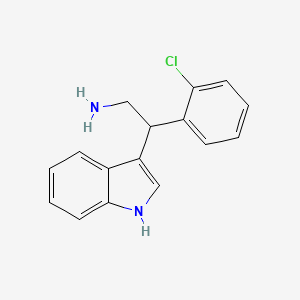
![(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2692341.png)
![2-((2-oxo-2-phenylethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2692342.png)
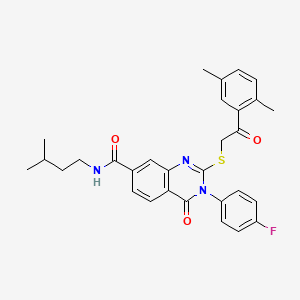

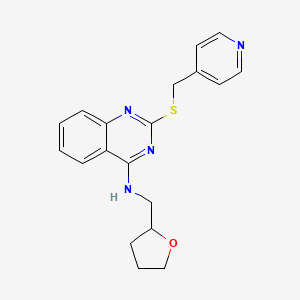
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2692348.png)